molecular formula C28H29NO6 B1384069 Stat3-IN-1

Stat3-IN-1

Cat. No.: B1384069
M. Wt: 475.5 g/mol
InChI Key: KOZAEBHIXYBHKA-FCXQYMQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STAT3-IN-1 (compound 7d) is a potent, selective, and orally active small-molecule inhibitor of the STAT3 signaling pathway. It targets both acetylation and phosphorylation of STAT3, disrupting its dimerization, nuclear translocation, and transcriptional activity . Pre-clinical studies demonstrate its efficacy in inducing tumor cell apoptosis, with IC50 values of 1.82 µM in HT29 colorectal cancer cells and 2.14 µM in MDA-MB-231 triple-negative breast cancer cells .

Preparation Methods

Synthesis Methods for STX-0119

  • Method A: Condensation of 2-amino-1,3,4-oxadiazole (6a ) with acid halide (3 ), which is prepared from the corresponding carboxylic acid (2 ) and SOCl2. This method can be difficult due to the formation of various byproducts.
  • Method B: Condensation of carboxylic acid (2 ) using HATU-HOAt.
  • Method C: Acylation at the exo-amino position using bis(acyl)thiosemicarbazide (5 ), obtained from acylisothiocyanate (4 ) and 2-furoylhydrazide, followed by cyclization using TsCl in pyridine to afford STX-0119 (1c ).

The NMR and liquid chromatography-mass spectrometry spectra were consistent across all three methods, and the synthesized STX-0119 showed similar inhibitory activity on the STAT3-dependent luciferase reporter gene assay compared to the originally purchased compound.

Synthesis of Intermediates 6a and 6b

Compounds 6a and 6b are prepared by cyclization of acylthiosemicarbazide (8 ) by iodine oxidation and sulfuric acid, respectively.

Purity of Synthesized Compounds

Almost all of the synthesized compounds were of >95% purity, except compound 1b , which had 91% purity.

Virtual Screening and Identification

Virtual screening using CONSENSUS-DOCK, a customized version of the DOCK4 program, identified STX-0119 as a STAT3 dimerization inhibitor. The crystal structure of DNA-bound STAT3β homo dimer (PDB code 1BG1) was used for the docking study. Approximately 3.6 × 10^5 molecules were screened, and 136 compounds were selected based on consensus scoring and visual inspection. STX-0119 was identified as a STAT3 inhibitor using a STAT3-dependent luciferase reporter gene assay (99% inhibition at 100 μM).

Biological Evaluation

Structure-Activity Relationships (SARs)

The inhibitory activity of synthesized compounds on a STAT3-dependent luciferase reporter gene assay was evaluated. An aromatic or bulky substituent at the 2-position of the quinoline ring is essential for inhibition of STAT3. Replacement of the 2-phenyl group on the quinoline ring with a pyridyl or piperidino group completely abolished activity, suggesting that the nitrogen atom on the pyridine or piperidine ring might have a detrimental effect on inhibitory activity. Regarding the 5-substituent on the 1,3,4-oxadiazole ring, 3-furyl, 2-thienyl, phenyl, and benzyl groups were tolerated.

Docking Model of STX-0119

A docking model of STX-0119 bound to the STAT3-SH2 domain, based on the crystal structure of the STAT3β homo dimer, showed that the 2-Ph ring is inserted into the hydrophobic cleft near the phospho-tyrosine binding pocket. The amide-NH participates in a hydrogen bond interaction with the backbone amide−C=O of Ser636. A hydrophobic interaction around the furan ring and a CH−π interaction with the indole moiety of Trp623 were also observed.

Effects on STAT3 Tyrosine Phosphorylation

Erasin, a chromone-based STAT3 inhibitor, inhibits tyrosine phosphorylation of STAT3 with selectivity over STAT5 and STAT1 in cell-based assays, and increases the apoptotic rate of cultured cells.

Role of Hydrogen Bonding

Docking studies suggest a hydrogen bond between the side chain of STAT3 Glu594 and the acyl hydrazone moiety of compound 8 . The three-fold lower activity of the STAT3 Glu594Ala mutant supports the existence of this hydrogen bond.

Chemical Reactions Analysis

Types of Reactions

STAT3-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent inhibitors .

Scientific Research Applications

Cancer Therapeutics

Stat3-IN-1 has demonstrated significant potential in preclinical cancer research. Key findings include:

  • Inhibition of Tumor Growth : Studies have shown that this compound effectively inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines, including breast and pancreatic cancers. For instance, in vitro studies indicated that this compound reduced cell viability and induced apoptosis at concentrations ranging from 50 to 100 μM .
  • Tumor Regression : In vivo studies using mouse models have reported significant tumor regression upon treatment with this compound. Specifically, it was shown to induce regression of human breast carcinoma xenografts at doses between 5 to 20 mg/kg .
  • Mechanisms of Action : The mechanism involves blocking STAT3 DNA-binding activity, leading to decreased expression of genes associated with tumor growth and survival. This includes downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Immune Modulation

This compound also plays a crucial role in modulating immune responses:

  • Enhancement of Anti-Tumor Immunity : By inhibiting STAT3, this compound promotes the polarization of tumor-associated macrophages (TAMs) towards an M1 phenotype, which is associated with anti-tumor activity. This shift results in increased infiltration of cytotoxic T cells and natural killer (NK) cells into the tumor microenvironment .
  • Reduction of Immune Checkpoint Molecules : Research indicates that silencing STAT3 can downregulate programmed-death ligand 1 (PD-L1) expression on tumor cells, thereby enhancing T-cell-mediated anti-tumor responses . This suggests that this compound may synergize with existing immunotherapies targeting immune checkpoints.

Case Studies

StudyCancer TypeFindingsDosageOutcome
Breast CancerSignificant tumor regression in xenograft models5–20 mg/kgInduced apoptosis and reduced tumor growth
Pancreatic CancerSuppressed growth and migration of cancer cellsVariable concentrations (50–100 μM)Enhanced anti-tumor immunity
Non-Small Cell Lung CancerInhibition of STAT3 led to decreased survival signalingNot specifiedIncreased apoptosis in STAT3-dependent cells

Mechanism of Action

STAT3-IN-1 exerts its effects by selectively inhibiting the STAT3 protein. The mechanism involves:

Comparison with Similar Compounds

Mechanism of Action :

  • Dual Inhibition : Unlike single-pathway inhibitors, STAT3-IN-1 suppresses both STAT3 acetylation (via histone deacetylase inhibition) and phosphorylation (by blocking upstream kinases like JAK2), leading to synergistic anti-tumor effects .
  • Downstream Effects : Reduces expression of STAT3 target genes (e.g., MYC, LIFR), inhibits cell proliferation, and promotes apoptosis .

Pharmacokinetics :

  • Oral Bioavailability: Demonstrates efficacy in murine xenograft models at doses of 10–20 mg/kg with low systemic toxicity .
  • Solubility : Stable in DMSO (90 mg/mL), facilitating in vitro and in vivo studies .

Comparison with Similar STAT3 Inhibitors

Below is a detailed comparison of this compound with other STAT3-targeting compounds, highlighting mechanisms, potency, and clinical relevance.

Table 1: Key STAT3 Inhibitors and Their Properties

Compound Mechanism of Action IC50/EC50 Selectivity Clinical Stage Key Applications
This compound Dual inhibition of STAT3 acetylation and phosphorylation 1.82–2.14 µM (HT29, MDA-MB-231) High for STAT3 Pre-clinical Solid tumors, immune modulation
Alantolactone Promotes STAT3 glutathionylation, inducing oxidative stress Not reported Moderate (off-target effects on NF-κB) Pre-clinical Lung cancer
AZD9150 Antisense oligonucleotide targeting STAT3 mRNA N/A (gene silencing) High Phase I/II Lymphoma, solid tumors
Niclosamide Inhibits STAT3 phosphorylation and DNA replication 0.7 µM (cell-free assay) Low (affects STAT1/5) Repurposed for cancer Colorectal cancer, COVID-19
WP1066 JAK2/STAT3 inhibitor, blocks phosphorylation 2.30–2.43 µM (JAK2/STAT3 in HEL cells) Moderate (cross-inhibits ERK1/2) Phase I Glioblastoma, melanoma
CTLA4-apt-STAT3 Delivers STAT3 siRNA via CTLA4 aptamer N/A (siRNA-mediated knockdown) High Pre-clinical Immunotherapy enhancement

Key Differentiators of this compound :

Dual Mechanism : this compound uniquely targets both acetylation and phosphorylation, unlike single-mechanism inhibitors like AZD9150 (mRNA silencing) or Niclosamide (phosphorylation-only) .

Oral Efficacy : Unlike oligonucleotide-based inhibitors (e.g., AZD9150) or siRNA delivery systems (e.g., CTLA4-apt-STAT3), this compound is orally bioavailable, simplifying administration .

Selectivity : Higher specificity for STAT3 compared to Niclosamide, which also inhibits STAT1/5, or WP1066, which affects JAK2 and ERK1/2 .

Limitations and Challenges :

  • Potency vs. Niclosamide : Despite its dual mechanism, this compound has higher IC50 values than Niclosamide (0.7 µM), though the latter lacks selectivity .
  • Clinical Translation : While AZD9150 and WP1066 have entered clinical trials, this compound remains in pre-clinical testing, necessitating further toxicity and pharmacokinetic studies .

Biological Activity

Stat3-IN-1 is a small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is frequently implicated in various cancers. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Overview of STAT3

STAT3 is a transcription factor that plays a crucial role in mediating cellular responses to cytokines and growth factors. It is involved in regulating gene expression related to cell proliferation, survival, differentiation, and immune responses. Aberrant activation of STAT3 is associated with tumorigenesis and cancer progression, making it a prime target for cancer therapeutics .

This compound inhibits STAT3 by disrupting its dimerization and DNA-binding activity. It binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This inhibition leads to decreased transcription of STAT3 target genes that promote tumor growth and survival .

In Vitro Studies

This compound has demonstrated significant anti-proliferative effects on various cancer cell lines. For instance:

  • Breast Cancer Cells (MDA-MB-231) : this compound reduced cell viability and induced apoptosis at concentrations ranging from 50 to 100 μM .
  • Acute Myeloid Leukemia (AML) : In AML cell lines, this compound effectively induced apoptosis and inhibited cell growth, showcasing its potential against hematological malignancies .

Table 1: Summary of In Vitro Effects of this compound

Cell LineConcentration (μM)Effect
MDA-MB-23150 - 100Reduced viability, increased apoptosis
AML Cell LinesVariesInduced apoptosis, inhibited growth

In Vivo Studies

In animal models, this compound has shown promising results in reducing tumor size and improving survival rates. For example:

  • Xenograft Models : In breast cancer xenografts, treatment with this compound led to significant tumor regression compared to control groups .

Table 2: Summary of In Vivo Effects of this compound

ModelTreatment Dose (mg/kg)Outcome
Breast Cancer Xenograft5 - 20Significant tumor regression

Case Studies

Several case studies have highlighted the efficacy of this compound in specific cancer types:

  • Breast Cancer : A study indicated that patients with elevated STAT3 activity showed improved responses when treated with this compound alongside conventional chemotherapy, suggesting a synergistic effect .
  • Acute Myeloid Leukemia : In pediatric patients with AML, administration of this compound resulted in decreased levels of phosphorylated STAT3 and enhanced apoptosis in malignant cells .

Challenges and Future Directions

While this compound shows significant promise as an anticancer agent, challenges remain regarding its clinical application:

  • Selectivity : Ensuring that this compound selectively targets STAT3 without affecting other signaling pathways is crucial for minimizing side effects.
  • Delivery Mechanisms : Improving the bioavailability and delivery methods for effective systemic administration remains a focus for future research.

Properties

IUPAC Name

(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZAEBHIXYBHKA-FCXQYMQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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